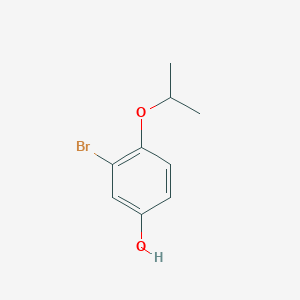![molecular formula C16H13N3O3 B8696209 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is a complex organic compound that features a benzimidazole moiety linked to a phenylacetic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid typically involves the coupling of benzimidazole derivatives with phenylacetic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
科学研究应用
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
相似化合物的比较
Phenylacetic Acid: A simpler analog that lacks the benzimidazole moiety.
4-Benzyloxyphenylacetic Acid: Another derivative with different substituents on the phenyl ring.
Uniqueness: 2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid is unique due to its combined structural features of benzimidazole and phenylacetic acid, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions with biological targets or unique material properties.
属性
分子式 |
C16H13N3O3 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C16H13N3O3/c20-15(21)7-10-1-4-12(5-2-10)19-16(22)11-3-6-13-14(8-11)18-9-17-13/h1-6,8-9H,7H2,(H,17,18)(H,19,22)(H,20,21) |
InChI 键 |
XMBWFBDRJCVDOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC3=C(C=C2)N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)




![4-Quinazolineacetic acid, 2-chloro-8-fluoro-3,4-dihydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B8696175.png)




![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)



